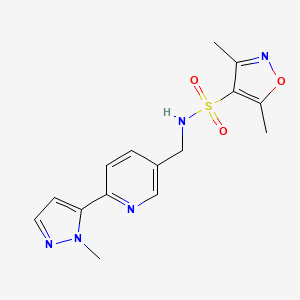

3,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs, including antibiotics and diuretics .

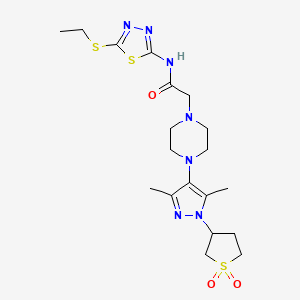

Molecular Structure Analysis

The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and pyrazole rings, as well as the sulfonamide group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water .科学的研究の応用

Synthesis and Biological Activities

Sulfonamide-based Hybrid Compounds : Sulfonamides are known for their diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide chemistry have led to the development of sulfonamide hybrids, incorporating various organic compounds to create a wide range of biologically active molecules. These hybrids have been synthesized using compounds such as coumarin, isoxazole, pyrazole, and pyridine, demonstrating significant biological activity and potential therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antibacterial and Antiproliferative Applications : Heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of developing new antibacterial agents. These compounds have shown high activities against various bacterial strains. Furthermore, specific sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, along with a 50% inhibition of proliferation in breast carcinoma cell lines, indicating their potential as antibacterial and antiproliferative agents (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Potential Applications in Material Science

Supramolecular Structures : Research into the supramolecular structures of sulfonamide derivatives has revealed their ability to form complex hydrogen-bonding arrangements. These findings have implications for the design of new materials with specific properties, including pharmaceutical formulations and nanotechnology applications (Kosutić Hulita, Danilovski, Filić, Marinković, Meštrović, & Dumić, 2005).

作用機序

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target molecule, in this case, Lm-PTR1 . The fitting pattern of the compound in the Lm-PTR1 pocket is characterized by lower binding free energy , which suggests a strong interaction between the compound and its target .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition .

Pharmacokinetics

The compound’s potent in vitro antipromastigote activity suggests that it may have good bioavailability .

Result of Action

The compound has potent antileishmanial and antimalarial activities . It displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The compound’s potent in vitro antipromastigote activity suggests that it may be stable and effective under various environmental conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,5-dimethyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-9-12-4-5-13(16-8-12)14-6-7-17-20(14)3/h4-8,18H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHFMKTXAWFTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)

![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)

carboxami de](/img/structure/B2432025.png)

![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)